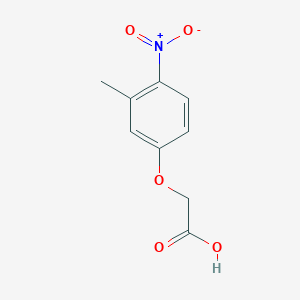

(3-Methyl-4-nitrophenoxy)acetic acid

説明

(3-Methyl-4-nitrophenoxy)acetic acid is a nitroaromatic compound with the molecular formula C₉H₉NO₅. It features a phenoxy backbone substituted with a methyl group at the 3-position and a nitro group at the 4-position, linked to an acetic acid moiety via an ether bond. This structure confers unique physicochemical properties, including moderate acidity (due to the carboxylic acid group), polarity, and reactivity influenced by the electron-withdrawing nitro group.

特性

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-4-7(15-5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGFXEDUXQCHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393135 | |

| Record name | (3-methyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85444-81-1 | |

| Record name | (3-methyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenoxy)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then reacted with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the phenoxyacetic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

(3-Methyl-4-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: The major product is (3-Carboxy-4-nitrophenoxy)acetic acid.

Reduction: The major product is (3-Methyl-4-aminophenoxy)acetic acid.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxyacetic acids.

科学的研究の応用

Synthesis and Chemical Properties

(3-Methyl-4-nitrophenoxy)acetic acid can be synthesized through various methods, including the reaction of p-nitrophenol with acetic anhydride in the presence of a catalyst. The compound has a molecular formula of C₉H₉N₁O₅ and is characterized by its nitro and methyl substituents on the phenoxy group, which enhance its reactivity and biological activity .

Biological Activities

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, compounds derived from this acid have shown promising activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents .

2.2 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases. The compound's ability to scavenge free radicals makes it a candidate for further exploration in antioxidant therapies .

2.3 Antitubercular Activity

A series of derivatives based on the structure of this compound have been synthesized and evaluated for their antitubercular activities. Some derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL, suggesting that modifications to this compound could lead to effective treatments for tuberculosis .

Agricultural Applications

This compound also finds applications in agriculture as a herbicide or plant growth regulator. Its phenoxy group is known to interact with plant hormone pathways, which can influence growth patterns and herbicidal activity. The compound's ability to selectively inhibit the growth of certain weeds while promoting crop growth presents opportunities for sustainable agricultural practices .

Case Studies and Research Findings

作用機序

The mechanism of action of (3-Methyl-4-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the phenoxyacetic acid moiety can mimic natural substrates, allowing it to bind to specific molecular targets. The exact pathways involved vary depending on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro group in this compound enhances electrophilicity, favoring nucleophilic substitution or coordination reactions. Methoxy or hydroxy substituents (e.g., in homovanillic acid) increase solubility and hydrogen-bonding capacity .

- Steric effects: The 3-methyl group in this compound may hinder interactions at the aromatic ring, reducing reactivity compared to non-methylated analogs.

Adsorption and Coordination Behavior

Studies on acetic acid-modified adsorbents (e.g., sludge-based biochar, ASBB) highlight the role of carboxyl (-COOH) groups in uranium (U(VI)) binding via monodentate coordination .

- Nitro group impact: Nitro-substituted aromatic acids (e.g., 3-nitrobenzoic acid) exhibit stronger metal-binding affinity than non-nitro analogs due to enhanced Lewis acidity .

- Methyl group limitation : Steric hindrance from methyl groups may reduce accessibility to metal ions, as seen in methyl-functionalized biochars requiring pore expansion for effective adsorption .

Thermal and Chemical Stability

- This compound: Likely stable under moderate temperatures (<200°C) due to aromatic nitro groups, but may decompose exothermically at higher temperatures.

- Homovanillic acid : Degrades at ~250°C, with hydroxy and methoxy groups promoting oxidative instability .

生物活性

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects by generating toxic intermediates upon reduction. These intermediates can damage DNA and disrupt cellular processes, making such compounds valuable in treating infections caused by bacteria and other pathogens.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it may affect enzymes involved in metabolic pathways or signaling cascades, contributing to its potential therapeutic applications. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds against Mycobacterium tuberculosis, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL. While direct studies on this compound are sparse, its structural similarities suggest potential effectiveness against similar pathogens.

- Enzyme Interaction : Research on related compounds indicates that nitro groups can enhance binding affinity to target enzymes through electrostatic interactions. This suggests that this compound might also engage in similar interactions, potentially leading to effective inhibition of key metabolic enzymes.

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its properties compared to other phenoxyacetic acid derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and nitro substitutions | Antimicrobial, antineoplastic |

| Phenoxyacetic acid | No substitutions | Limited biological activity |

| (4-Nitrophenoxy)acetic acid | Nitro substitution only | Moderate antimicrobial activity |

| (3-Methylphenoxy)acetic acid | Methyl substitution only | Lower biological activity |

Q & A

Q. What are the optimal synthetic routes for (3-Methyl-4-nitrophenoxy)acetic Acid, and how can purity be maximized?

Basic Research Question

The synthesis typically involves nitration of a precursor (e.g., 3-methylphenoxyacetic acid) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration . Purification via recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%). Characterization by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (DMSO-d₆, δ 8.2–8.4 ppm for aromatic protons) is critical .

Advanced Consideration : Competing side reactions (e.g., ester hydrolysis or ring sulfonation) can occur if temperature control is inadequate. Kinetic studies using in-situ IR spectroscopy to monitor nitro group incorporation are recommended to optimize reaction timelines .

Q. How can researchers resolve contradictions in reported NMR spectral data for nitrophenoxyacetic acid derivatives?

Advanced Research Question

Discrepancies in NMR shifts (e.g., δ variations of 0.1–0.3 ppm) may arise from solvent polarity, pH, or impurities. To validate

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and eye protection to avoid skin/eye contact (irritant properties noted in structurally similar compounds) .

- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent nitro group degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) can model the electron-withdrawing effects of the nitro group on the phenoxy ring. Key parameters:

- Localized electron density at the nitro group (LUMO ≈ -1.5 eV) facilitates nucleophilic attack.

- Simulate transition states to predict regioselectivity in reactions with amines or thiols .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

Q. How does the nitro group influence the acid dissociation constant (pKa) of this compound?

Advanced Research Question

The nitro group lowers the pKa of the acetic acid moiety (predicted pKa ≈ 2.8–3.2) via inductive effects. Validate experimentally:

- Potentiometric titration in 0.1 M KCl at 25°C.

- Compare with computational predictions (ChemAxon or SPARC) .

Q. What strategies mitigate photodegradation of this compound in pharmacological studies?

Advanced Research Question

- Store solutions in light-resistant containers (e.g., amber glass).

- Add antioxidants (0.1% BHT) to aqueous buffers.

- Monitor degradation via UPLC-PDA at accelerated UV exposure (ICH Q1B guidelines) .

Q. How can researchers design in vitro assays to study the biological activity of this compound?

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。